![molecular formula C12H8O6 B11864445 8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione CAS No. 73232-16-3](/img/structure/B11864445.png)
8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is a complex organic compound belonging to the class of dioxolo isochromenes. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isochromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione typically begins with the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid. This reaction is followed by the use of oxalyl chloride to form the intermediate 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The final step involves an aldol condensation with aromatic aldehydes to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has shown potential cytotoxic activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione involves its interaction with molecular targets in biological systems. It has been observed to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular pathways that regulate cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling molecules.
類似化合物との比較
Similar Compounds
- 7-Acetyl-5-ethyl(1,3)dioxolo(4,5-g)quinolin-8(5H)-one
- 6,7-dihydro[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 5-isopropyl-6-(methylthio)-8-phenyl-1,3-dioxolo(4,5-g)quinazolin-5-ium iodide
Uniqueness
8-Acetyl-5H-[1,3]dioxolo[4,5-g]isochromene-5,7(8H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential cytotoxic activity make it a compound of significant interest in scientific research.
特性
CAS番号 |
73232-16-3 |
|---|---|
分子式 |
C12H8O6 |
分子量 |
248.19 g/mol |
IUPAC名 |
8-acetyl-8H-[1,3]dioxolo[4,5-g]isochromene-5,7-dione |
InChI |
InChI=1S/C12H8O6/c1-5(13)10-6-2-8-9(17-4-16-8)3-7(6)11(14)18-12(10)15/h2-3,10H,4H2,1H3 |
InChIキー |
XXYJJOBEDVKTHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C2=CC3=C(C=C2C(=O)OC1=O)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



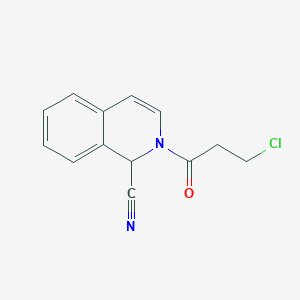

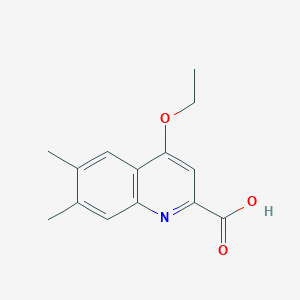
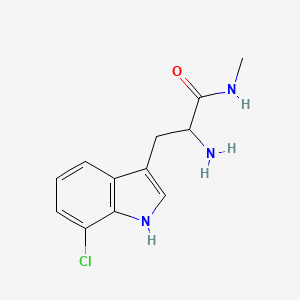
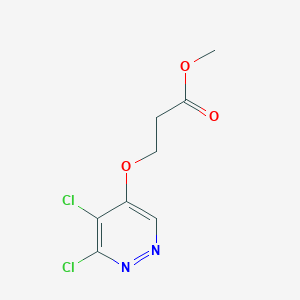
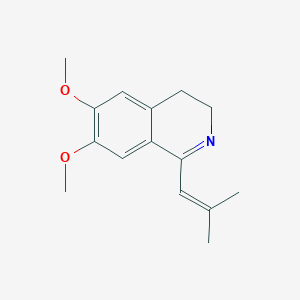
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)
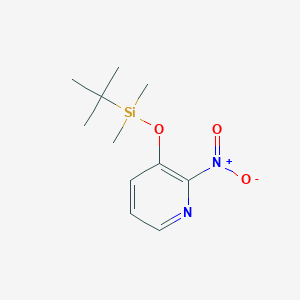
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
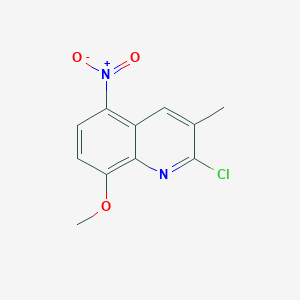
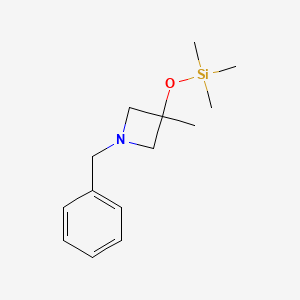

![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
